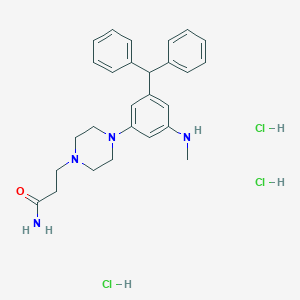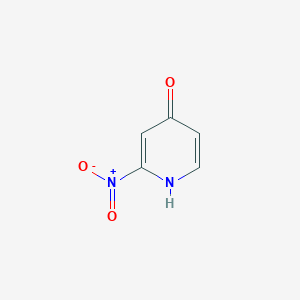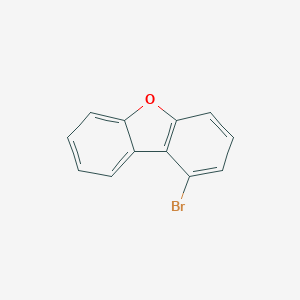
2-(2-Methylanilino)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylanilino)-3-nitrobenzoic acid, also known as MNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a nitrobenzoic acid derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mécanisme D'action
The mechanism of action of 2-(2-Methylanilino)-3-nitrobenzoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(2-Methylanilino)-3-nitrobenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-(2-Methylanilino)-3-nitrobenzoic acid has been shown to exhibit anti-inflammatory, analgesic, and anticancer effects in various in vitro and in vivo models. In one study, 2-(2-Methylanilino)-3-nitrobenzoic acid was found to inhibit the production of prostaglandins and reduce inflammation in a mouse model of acute inflammation. In another study, 2-(2-Methylanilino)-3-nitrobenzoic acid was shown to induce apoptosis in human breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-Methylanilino)-3-nitrobenzoic acid in lab experiments is its relatively simple synthesis method. 2-(2-Methylanilino)-3-nitrobenzoic acid is also readily available from commercial sources. However, one limitation is that 2-(2-Methylanilino)-3-nitrobenzoic acid has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several potential future directions for research on 2-(2-Methylanilino)-3-nitrobenzoic acid. One area of interest is the development of 2-(2-Methylanilino)-3-nitrobenzoic acid-based materials for use in electronics and optoelectronics. Another area of interest is the investigation of 2-(2-Methylanilino)-3-nitrobenzoic acid as a potential therapeutic agent for the treatment of inflammatory and cancerous diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-Methylanilino)-3-nitrobenzoic acid and its potential side effects.
Méthodes De Synthèse
2-(2-Methylanilino)-3-nitrobenzoic acid can be synthesized through a multi-step process, starting with the reaction of 2-nitroaniline with methanol and sulfuric acid to produce 2-methoxy-5-nitroaniline. The next step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride and concentrated sulfuric acid to produce 2-acetoxy-5-nitroaniline. Finally, the reaction of 2-acetoxy-5-nitroaniline with 2-methylaniline in the presence of sodium acetate and acetic acid yields 2-(2-Methylanilino)-3-nitrobenzoic acid.
Applications De Recherche Scientifique
2-(2-Methylanilino)-3-nitrobenzoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2-(2-Methylanilino)-3-nitrobenzoic acid has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In materials science, 2-(2-Methylanilino)-3-nitrobenzoic acid has been used as a building block for the synthesis of functional materials such as liquid crystals and organic semiconductors. In environmental science, 2-(2-Methylanilino)-3-nitrobenzoic acid has been studied for its potential as a fluorescent probe for the detection of heavy metal ions in water.
Propriétés
Numéro CAS |
106976-04-9 |
|---|---|
Nom du produit |
2-(2-Methylanilino)-3-nitrobenzoic acid |
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-(2-methylanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-2-3-7-11(9)15-13-10(14(17)18)6-4-8-12(13)16(19)20/h2-8,15H,1H3,(H,17,18) |
Clé InChI |
KTFXMQAXKGCLJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
SMILES canonique |
CC1=CC=CC=C1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O |
Synonymes |
3-NITRO-2-O-TOLYLAMINO-BENZOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)



